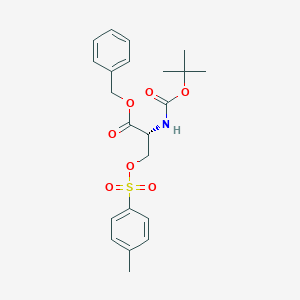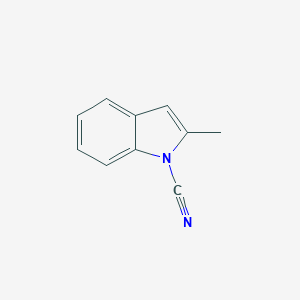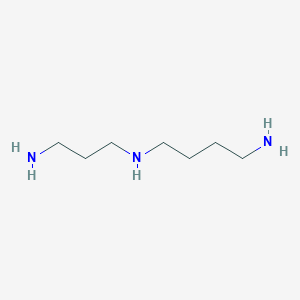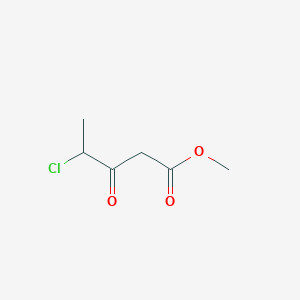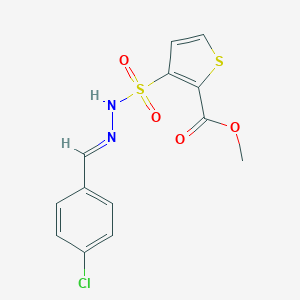
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is a member of the sulfonyl hydrazine class of compounds and has been shown to possess a range of interesting properties that make it an attractive candidate for further research. In
Mecanismo De Acción
The mechanism of action of Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and pathways involved in inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also possesses a range of interesting properties, making it an attractive candidate for further research.
However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways. Additionally, its potential toxicity and side effects are not fully known, making it important to exercise caution when handling and using this compound.
Direcciones Futuras
There are several future directions for research on Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate. Some potential areas of focus include:
1. Further studies on the mechanism of action of this compound to better understand how it exerts its effects.
2. Development of new drugs based on the anti-inflammatory and anti-tumor properties of this compound.
3. Development of new herbicides based on the herbicidal properties of this compound.
4. Studies on the potential toxicity and side effects of this compound to better understand its safety profile.
5. Exploration of the potential applications of this compound in other fields, such as materials science or environmental science.
In conclusion, Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. While there is still much to learn about this compound, its interesting properties make it an attractive candidate for further research.
Métodos De Síntesis
The synthesis method of Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate, followed by the addition of methyl 2-bromo-3-oxobutanoate and thiophene-2-carboxylic acid. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as ethanol. The resulting product is then purified by recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, this compound has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been shown to possess herbicidal properties, making it a potential candidate for the development of new herbicides.
Propiedades
Número CAS |
145865-79-8 |
|---|---|
Nombre del producto |
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate |
Fórmula molecular |
C13H11ClN2O4S2 |
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
methyl 3-[[(E)-(4-chlorophenyl)methylideneamino]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClN2O4S2/c1-20-13(17)12-11(6-7-21-12)22(18,19)16-15-8-9-2-4-10(14)5-3-9/h2-8,16H,1H3/b15-8+ |
Clave InChI |
FFIKFZFQTOEGFN-UHFFFAOYSA-N |
SMILES isomérico |
COC(=O)C1=C(C=CS1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl |
SMILES canónico |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl |
Sinónimos |
methyl 3-[[(4-chlorophenyl)methylideneamino]sulfamoyl]thiophene-2-carb oxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



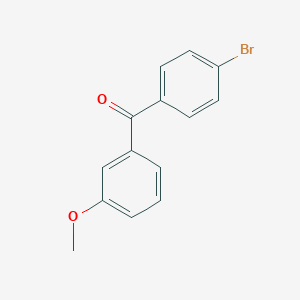
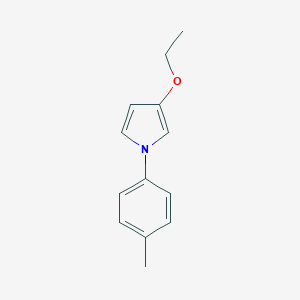
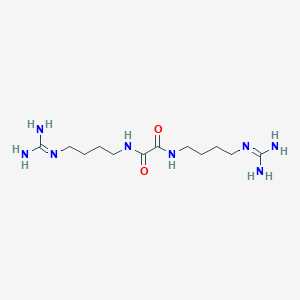
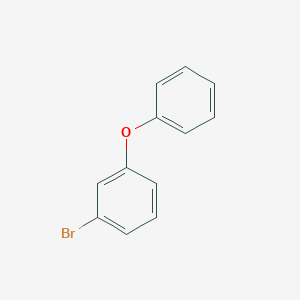
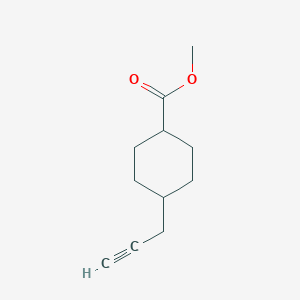

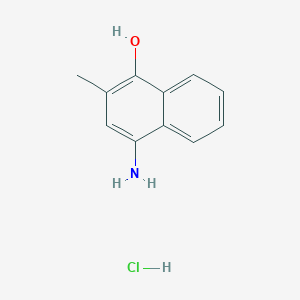
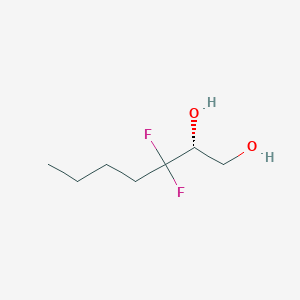
![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)
